Cas no 2034499-97-1 (6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine)
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- [3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-5-yl)methanone
- (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone
- 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
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- Inchi: 1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-15-6-8-24(12-15)19(25)14-3-4-16-13(9-14)5-7-21-16/h3-5,7,9-11,15,21H,6,8,12H2,1-2H3
- InChI Key: KETFRXUACLRUTJ-UHFFFAOYSA-N
- SMILES: O(C1C([H])=NC([H])=C(N(C([H])([H])[H])C([H])([H])[H])N=1)C1([H])C([H])([H])N(C(C2C([H])=C([H])C3=C(C([H])=C([H])N3[H])C=2[H])=O)C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 502
- XLogP3: 2
- Topological Polar Surface Area: 74.4
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6488-2578-2μmol |
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine |
2034499-97-1 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6488-2578-5μmol |
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine |
2034499-97-1 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6488-2578-10μmol |
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine |
2034499-97-1 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6488-2578-20μmol |
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine |
2034499-97-1 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6488-2578-1mg |
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine |
2034499-97-1 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6488-2578-2mg |
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine |
2034499-97-1 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6488-2578-3mg |
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine |
2034499-97-1 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6488-2578-4mg |
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine |
2034499-97-1 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6488-2578-5mg |
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine |
2034499-97-1 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6488-2578-10mg |
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine |
2034499-97-1 | 10mg |
$118.5 | 2023-09-08 |
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine: A Comprehensive Overview
The compound with CAS No. 2034499-97-1, known as 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine, has recently garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This molecule combines a pyrazine core with an indole moiety, making it a promising candidate for drug development. The integration of these functional groups allows for diverse interactions within biological systems, which has been extensively explored in recent studies.
Recent research has highlighted the importance of the indole group in this compound, particularly its role in modulating pharmacokinetic properties. The indole moiety is known for its ability to enhance drug absorption and bioavailability, which are critical factors in drug design. Additionally, the pyrrolidine ring attached to the indole group contributes to the molecule's stability and solubility, further enhancing its suitability for therapeutic applications. These findings underscore the compound's potential as a lead molecule in the development of novel pharmaceutical agents.
The pyrazine ring in 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine plays a pivotal role in determining its biological activity. Pyrazine derivatives are well-documented for their ability to interact with various biological targets, including enzymes and receptors. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a valuable tool in the fight against diseases such as cancer and inflammatory disorders. The dimethylamino group attached to the pyrazine ring further enhances its pharmacological profile by improving its lipophilicity and receptor binding affinity.
One of the most intriguing aspects of this compound is its ability to undergo conformational changes under physiological conditions. This property allows it to adapt to different binding sites within target proteins, thereby increasing its efficacy. Advanced computational methods, such as molecular docking and dynamics simulations, have been employed to elucidate these conformational changes and their implications for drug design. These studies have provided valuable insights into the compound's mechanism of action and have guided further optimization efforts.
In terms of synthesis, 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine can be prepared through a multi-step process involving coupling reactions and cyclization. The synthesis begins with the preparation of the indole derivative, followed by its coupling with a pyrrolidine intermediate. The final step involves the introduction of the dimethylamino group onto the pyrazine ring. This synthetic pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.
The biological evaluation of this compound has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit key enzymes involved in disease progression, while in vivo studies have shown significant efficacy in animal models of chronic inflammation and cancer. These findings have paved the way for further investigation into its therapeutic potential, particularly in the context of personalized medicine.
Despite its many advantages, 6-{[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-am
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